molecular formula C16H24N2O2 B6077488 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide

2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide

Cat. No. B6077488
M. Wt: 276.37 g/mol
InChI Key: XLPMMNJSSGLKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPAA belongs to the class of piperidine derivatives and is known to exhibit analgesic and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide is not fully understood. However, it is believed to act on the opioid system in the brain and spinal cord, which is involved in the regulation of pain perception. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has been shown to bind to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has been shown to produce analgesia and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce hypersensitivity to pain, which is a hallmark of neuropathic pain. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide does not produce the same level of side effects as traditional opioids, such as respiratory depression, constipation, and addiction.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide also exhibits a high degree of selectivity for the mu-opioid receptor, which reduces the risk of side effects. However, 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide also has a short half-life, which can make it difficult to maintain therapeutic levels in the body.

Future Directions

There are several future directions for the research on 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide. One direction is to investigate the potential use of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide in the treatment of other types of chronic pain, such as cancer pain and inflammatory pain. Another direction is to develop more water-soluble formulations of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide, which would improve its bioavailability and make it easier to administer to animals. Finally, the development of more selective and potent derivatives of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide could lead to the discovery of new drugs for the treatment of pain and inflammation.

Synthesis Methods

The synthesis of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide involves the reaction of 2-methoxyacetamide with 2-phenylethylamine and piperidine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The yield of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has also been investigated for its potential use in the treatment of neuropathic pain, a type of chronic pain that is difficult to manage with currently available drugs.

properties

IUPAC Name

2-methoxy-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-20-13-16(19)17-15-8-5-10-18(12-15)11-9-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPMMNJSSGLKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CCCN(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide

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